![molecular formula C22H27N3O5 B2784726 (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391878-14-1](/img/structure/B2784726.png)
(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological and potential drug industries . They have shown potential as therapeutics for various conditions, including cancer, hypercholesterolemia, and inflammation .
Synthesis Analysis
Benzamides can be synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray single-crystal diffraction analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of dimethoxybenzaldehyde with thiosemicarbazide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, such as IR, 1H NMR, 13C NMR, and elemental methods .Scientific Research Applications
- Benzamides, including this compound, have been investigated for their antioxidant potential. Researchers have assessed their ability to scavenge free radicals and chelate metal ions. Some synthesized benzamide derivatives exhibit more effective antioxidant activity than standard compounds .
- The same benzamide derivatives were also tested for in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Some compounds demonstrated growth inhibitory effects against bacterial strains .
Antioxidant Activity
Antibacterial Properties
Fluorescent Properties: (related to similar derivatives):
Hasan Yakan, Sukriye Cakmak, Halil Kutuk, Semiha Yenigun & Tevfik Ozen. “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides.” Research on Chemical Intermediates, Volume 46, pages 2767–2787 (2020). Link Discussion from: “2,5-Dimethoxy-Benzylidene-Rhodanine and Its Acyclic Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structures, and Fluorescent Properties.” Springer, 2024. Link
Mechanism of Action
properties
IUPAC Name |
4-butoxy-N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-5-12-30-18-8-6-16(7-9-18)22(27)23-15-21(26)25-24-14-17-13-19(28-2)10-11-20(17)29-3/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,27)(H,25,26)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFUDBBSUYMCMA-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide |
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